Cas no 338954-00-0 (4-Methyl-N-{[4-methyl-5-(prop-2-en-1-ylsulfanyl)-4H-1,2,4-triazol-3-yl]methyl}benzene-1-sulfonamide)

4-Methyl-N-{[4-methyl-5-(prop-2-en-1-ylsulfanyl)-4H-1,2,4-triazol-3-yl]methyl}benzene-1-sulfonamide structure
338954-00-0 structure
Product Name:4-Methyl-N-{[4-methyl-5-(prop-2-en-1-ylsulfanyl)-4H-1,2,4-triazol-3-yl]methyl}benzene-1-sulfonamide
CAS-nummer:338954-00-0
MF:C14H18N4O2S2
MW:338.448319911957
CID:6631089
PubChem ID:3841620
Update Time:2024-01-04

4-Methyl-N-{[4-methyl-5-(prop-2-en-1-ylsulfanyl)-4H-1,2,4-triazol-3-yl]methyl}benzene-1-sulfonamide Chemische en fysische eigenschappen

Naam en identificatie

    • 4-methyl-N-[(4-methyl-5-prop-2-enylsulfanyl-1,2,4-triazol-3-yl)methyl]benzenesulfonamide
    • 338954-00-0
    • SMR000672417
    • AKOS005094912
    • HMS2982J22
    • MLS001165802
    • DTXSID001325037
    • 5H-422S
    • CHEMBL1309530
    • 4-methyl-N-{[4-methyl-5-(prop-2-en-1-ylsulfanyl)-4H-1,2,4-triazol-3-yl]methyl}benzene-1-sulfonamide
    • N-{[5-(allylsulfanyl)-4-methyl-4H-1,2,4-triazol-3-yl]methyl}-4-methylbenzenesulfonamide
    • Oprea1_799832
    • N-([5-(ALLYLSULFANYL)-4-METHYL-4H-1,2,4-TRIAZOL-3-YL]METHYL)-4-METHYLBENZENESULFONAMIDE
    • Benzenesulfonamide, 4-methyl-N-[[4-methyl-5-(2-propen-1-ylthio)-4H-1,2,4-triazol-3-yl]methyl]-
    • 4-Methyl-N-{[4-methyl-5-(prop-2-en-1-ylsulfanyl)-4H-1,2,4-triazol-3-yl]methyl}benzene-1-sulfonamide
    • Inchi: 1S/C14H18N4O2S2/c1-4-9-21-14-17-16-13(18(14)3)10-15-22(19,20)12-7-5-11(2)6-8-12/h4-8,15H,1,9-10H2,2-3H3
    • InChI-sleutel: BXCBTSUDLAUGED-UHFFFAOYSA-N
    • LACHT: S(C1C=CC(C)=CC=1)(NCC1=NN=C(N1C)SCC=C)(=O)=O

Berekende eigenschappen

  • Exacte massa: 338.087
  • Monoisotopische massa: 338.087
  • Aantal isotopen atomen: 0
  • Aantal waterstofbonddonors: 1
  • Aantal waterstofbondacceptatoren: 6
  • Zware atoomtelling: 22
  • Aantal draaibare bindingen: 7
  • Complexiteit: 458
  • Aantal covalent gebonden eenheden: 1
  • Gedefinieerd atoomstereocentrumaantal: 0
  • Ongedefinieerd atoomstereocentrumaantal: 0
  • Gedefinieerd stereocenter aantal obligaties: 0
  • Ongedefinieerd stereocenter aantal bindingen: 0
  • XLogP3: 1.8
  • Topologisch pooloppervlak: 111Ų

Experimentele eigenschappen

  • Dichtheid: 1.31±0.1 g/cm3(Predicted)
  • Kookpunt: 536.5±60.0 °C(Predicted)
  • pka: 8.98±0.50(Predicted)
Aanbevolen leveranciers
Shanghai Joy Biotech Ltd
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Shanghai Joy Biotech Ltd
Beyond Pharmaceutical Co., Ltd
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Reagentie
SunaTech Inc.
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Reagentie
SunaTech Inc.
Zhengzhou Baoyu Pharmaceutical Co., Ltd.
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Zhengzhou Baoyu Pharmaceutical Co., Ltd.
Essenoi Fine Chemical Co., Limited
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Reagentie